Bis(triphenylphosphine)palladium(II) dichloride

Description

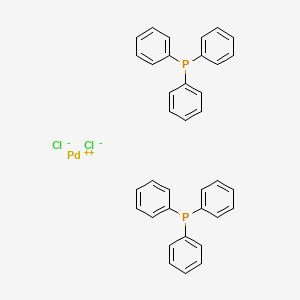

Bis(triphenylphosphine)palladium(II) dichloride, abbreviated as PdCl₂(PPh₃)₂, is a palladium(II) complex with the molecular formula C₃₆H₃₀Cl₂P₂Pd and a molecular weight of 701.9 g/mol . It appears as a yellow crystalline powder, melts at 260°C, and is soluble in organic solvents such as dichloromethane and toluene . This compound is widely used as a precatalyst in cross-coupling reactions, including Suzuki, Negishi, and Sonogashira couplings, owing to its ability to generate active palladium(0) species in situ . Its Pd content is 15.2%, which contributes to its catalytic efficiency .

Properties

IUPAC Name |

palladium(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHIGQDRGKUECZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15604-37-2 | |

| Details | Compound: (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |

| Record name | (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15604-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

701.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13965-03-2 | |

| Record name | Dichlorobis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13965-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(triphenylphosphine)palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobis(triphenylphosphine)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The stoichiometric equation is:

-

Dissolution of Palladium : Palladium powder (100.0 g) is dissolved in aqua regia (500 mL) at 80°C, followed by nitric acid removal using concentrated HCl (12 N).

-

Ligand Preparation : Triphenylphosphine (600.0 g) is dissolved in absolute ethanol (3500 mL) at 70°C.

-

Coordination Reaction : The palladium solution is dripped into the ligand solution under vigorous stirring at 70°C for 1 hour.

-

Isolation : Cooling, filtration, and vacuum drying (70°C, 6 hours) yield 659.56 g of product (98.6% purity, 100% yield).

Optimization Insights :

-

Solvent Ratios : Ethanol-to-water dilution (80% ethanol) prevents premature precipitation.

-

Acid Concentration : Excess HCl ensures complete nitrate removal, critical for avoiding byproducts.

Alternative Synthesis Using (1,5-Cyclooctadiene)Palladium Dichloride

A patent-pending method replaces PdCl₂ with (1,5-cyclooctadiene)palladium dichloride ([PdCl₂(COD)]) to streamline synthesis.

Protocol:

-

Precursor Dissolution : [PdCl₂(COD)] (10.0 g) is dissolved in tetrahydrofuran (THF, 80 mL) at 55°C.

-

Ligand Mixing : Triphenylphosphine (25.0 g) in THF (150 mL) is prepared separately.

-

Reaction : Combining solutions at 55°C under argon yields a red precipitate.

-

Purification : Vacuum drying at 60°C affords the product in 85% yield.

Advantages :

-

Reduced Corrosiveness : Avoids aqua regia, enhancing safety.

-

Faster Cycle : Total reaction time ≤ 4 hours vs. 8+ hours in traditional methods.

Hydrochloric Acid-Mediated Synthesis Without Metal Salts

A Chinese patent (CN102786551A) eliminates metal chloride additives by leveraging HCl’s dual role as reactant and pH modulator.

Procedure :

-

Acidic Dissolution : PdCl₂ is dissolved in HCl (2–10 mass equivalents) at 40–80°C.

-

Ethanol Dilution : Ethanol (1–10× HCl volume) stabilizes the palladium complex.

-

Ligand Integration : PPh₃ (3–5× PdCl₂ mass) in ethanol is mixed dropwise at 45–80°C.

-

Isolation : Vacuum drying at 70°C yields 92–95% pure product.

Benefits :

-

Lower Heteroion Contamination : No K⁺/Na⁺ residues, ideal for sensitive applications.

-

Cost Efficiency : Eliminates salt byproducts, reducing waste treatment costs.

Comparative Analysis of Methodologies

Yield and Purity

Industrial Scalability

-

Throughput : Traditional and HCl methods suit bulk production due to short reaction times.

-

Safety : COD and HCl methods reduce hazardous waste, aligning with green chemistry principles.

Reaction Kinetics and Solvent Effects

Solvent Impact :

-

Ethanol : Polar protic solvent enhances PdCl₂ solubility but risks ligand oxidation.

-

THF : Aprotic solvent stabilizes intermediates, favoring coordination kinetics.

Temperature Dependence :

-

70–80°C : Optimal for ligand substitution without Pd⁰ formation.

-

<50°C : Incomplete reaction; >80°C accelerates ligand degradation.

Advanced Modifications and Ligand Engineering

While beyond core preparation, ligand variants like helical phosphines (e.g., 9-(diphenylphosphanyl)helicene) demonstrate trans-configurational stability in PdCl₂(PPh₃)₂ analogs, though synthesis complexity limits scalability .

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

PdCl₂(PPh₃)₂ is widely employed in cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling

This reaction couples aryl halides (or pseudohalides) with boronic acids to form biaryl structures. PdCl₂(PPh₃)₂ facilitates the catalytic cycle via:

-

Oxidative addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boronic acid transfers its aryl group to palladium.

-

Reductive elimination : The biaryl product is released, regenerating Pd⁰.

Example : Coupling 4-bromotoluene with phenylboronic acid yields 4-methylbiphenyl in >90% efficiency under mild conditions (80°C, K₂CO₃, ethanol/water) .

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. PdCl₂(PPh₃)₂ activates aryl halides, enabling alkene insertion and β-hydride elimination.

Conditions :

Example : Reaction of iodobenzene with styrene produces trans-stilbene in 85% yield .

Sonogashira Coupling

This reaction couples terminal alkynes with aryl/vinyl halides. PdCl₂(PPh₃)₂, combined with CuI, mediates the process under inert atmospheres.

Key Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxyphenylacetylene | 92 | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C |

| 2-Bromothiophene | 2-Ethynylthiophene | 88 | PdCl₂(PPh₃)₂, CuI, DMF, 70°C |

Negishi Coupling

PdCl₂(PPh₃)₂ couples organozinc reagents with aryl halides. This method is highly selective for sp²–sp³ bonds.

Example : Reaction of bromobenzene with ethylzinc bromide forms ethylbenzene in 89% yield .

Hydrostannation and Radical Reactions

PdCl₂(PPh₃)₂ catalyzes hydrostannation of ynones, enabling stereoselective synthesis of stannyl enones. A study demonstrated:

-

Regioselectivity : α-adducts dominate (7/8 cases).

-

Stereoselectivity : E-isomers predominate due to syn attack.

-

Yields : 80–96% under PdCl₂(PPh₃)₂ catalysis (vs. 60–88% for radical methods) .

Reduction to Pd⁰ Complexes

PdCl₂(PPh₃)₂ is reduced by hydrazine in the presence of excess PPh₃ to form Pd(PPh₃)₄, a key catalyst for Stille couplings:

.

Ligand Exchange

Chloride ligands are replaceable with stronger-field ligands (e.g., CN⁻, SCN⁻), altering catalytic activity. For instance, substitution with cyanide enhances selectivity in alkyne couplings.

Comparative Analysis of Reaction Conditions

Scientific Research Applications

Catalysis in Organic Synthesis

Cross-Coupling Reactions

Pd(PPh₃)₂Cl₂ is renowned for its effectiveness in facilitating cross-coupling reactions such as:

- Suzuki-Miyaura Reaction : This reaction allows for the coupling of aryl or vinyl boronic acids with halides, leading to biaryl compounds widely used in pharmaceuticals and agrochemicals. The catalyst promotes the oxidative addition of an organic halide to the palladium center, followed by transmetallation and reductive elimination to yield the desired product .

- Heck Reaction : This involves the coupling of alkenes with aryl halides, forming substituted alkenes. The reaction is significant for synthesizing complex molecules used in drug development .

- Sonogashira Coupling : This reaction combines terminal alkynes with aryl or vinyl halides, producing substituted alkynes that serve as key intermediates in organic synthesis .

Pharmaceutical Development

The compound's ability to form carbon-carbon bonds makes it invaluable in drug discovery and pharmaceutical development. It has been employed in the synthesis of various bioactive compounds and natural products. For instance:

- Synthesis of Antibiotics : Pd(PPh₃)₂Cl₂ has been utilized in the total synthesis of several antibiotic compounds, showcasing its capability to facilitate complex multi-step reactions under mild conditions .

- Development of Antimycobacterial Agents : Research has reported its application in synthesizing pyrazinoic acid derivatives that exhibit antimycobacterial activity, potentially leading to new treatments for tuberculosis .

Nanotechnology Applications

Pd(PPh₃)₂Cl₂ is also pivotal in nanotechnology, particularly in the synthesis of palladium nanoparticles. These nanoparticles have diverse applications:

- Electronics : Palladium nanoparticles are utilized in electronic devices due to their excellent conductivity and catalytic properties.

- Sensors : They are employed in sensor technology for detecting various chemical substances due to their high surface area and reactivity.

- Catalysis : Nanoparticles often demonstrate enhanced catalytic activity compared to bulk materials, making them suitable for various catalytic processes .

Table 1: Summary of Key Reactions Involving Pd(PPh₃)₂Cl₂

| Reaction Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura | Coupling of boronic acids with halides | Efficient formation of biaryl compounds |

| Heck Reaction | Coupling alkenes with aryl halides | Useful for synthesizing complex molecules |

| Sonogashira Coupling | Terminal alkynes with aryl or vinyl halides | Produces valuable intermediates |

| Hydrogenation | Reduction of multiple bonds | Selective introduction of substituents |

Case Study: Synthesis of Bioactive Natural Products

In a study focused on synthesizing bioactive natural products, researchers utilized Pd(PPh₃)₂Cl₂ alongside copper iodide and N,N-diisopropylethylamine to achieve efficient cyclizations at room temperature. This method demonstrated significant improvements in yield and reaction times compared to traditional methods .

Mechanism of Action

The mechanism by which bis(triphenylphosphine)palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon bonds . The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle .

Comparison with Similar Compounds

Catalytic Activity and Ligand Effects

The catalytic performance of PdCl₂(PPh₃)₂ is influenced by its triphenylphosphine (PPh₃) ligands , which provide moderate steric bulk and electron-donating properties. Below is a comparison with structurally related complexes:

Table 1: Key Properties of PdCl₂(PPh₃)₂ and Analogous Catalysts

Key Observations:

- PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ : While PdCl₂(PPh₃)₂ requires reduction to Pd(0) for catalytic activity, Pd(PPh₃)₄ is already in the active Pd(0) state but is highly air-sensitive .

- Ligand Bulk : PdCl₂(PCy₃)₂, with tricyclohexylphosphine ligands, exhibits greater steric hindrance, making it suitable for selective C-H activation but less effective in electron-rich systems .

- Bimetallic Ligands : PdCl₂(dppf) benefits from the dppf ligand’s bidentate coordination and ferrocene backbone, improving stability in oxidative conditions .

Reaction-Specific Performance

- Sonogashira Coupling: PdCl₂(PPh₃)₂ and PdCl₂(dppf) both achieve >90% yields in Sonogashira reactions, but PdCl₂(dppf) tolerates a broader range of substrates due to its redox-active ligand .

- Suzuki Coupling : PdCl₂(PPh₃)₂ outperforms NiCl₂(PPh₃)₂ in Suzuki reactions, as nickel catalysts often require harsher conditions .

- Reduction to Pd(0) : PdCl₂(PPh₃)₂ can be reduced by hydrazine or phosphines to form Pd(PPh₃)₄, which is directly applicable in Pd(0)-mediated reactions .

Cost and Commercial Availability

PdCl₂(PPh₃)₂ is widely available at moderate cost (~¥782–1,582 per gram), whereas PdCl₂(dppf) and PdCl₂(PCy₃)₂ are more expensive due to specialized ligands . Nickel-based catalysts are cheaper but less efficient .

Biological Activity

Bis(triphenylphosphine)palladium(II) dichloride, often abbreviated as PdCl2(PPh3)2, is a significant organometallic compound widely used in catalysis, particularly in cross-coupling reactions. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a square planar geometry with palladium at the center coordinated by two chloride ions and two triphenylphosphine ligands. This configuration contributes to its stability and reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pd |

| Molecular Weight | 701.99 g/mol |

| Melting Point | 260 °C |

| Solubility | Soluble in dichloromethane, chloroform |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The palladium center can facilitate the formation of reactive species that may lead to oxidative stress or covalent modifications of biomolecules.

Key Mechanisms

- Enzyme Inhibition : Studies have indicated that PdCl2(PPh3)2 can inhibit various enzymes, potentially affecting metabolic pathways.

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, suggesting a potential role as an anticancer agent.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes key findings:

These results indicate that this compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor activity of this compound in vivo using xenograft models. The compound demonstrated a remarkable reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against solid tumors.

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of PdCl2(PPh3)2. It exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM depending on the strain tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Recent studies have focused on synthesizing derivatives with enhanced potency and selectivity against specific targets.

Notable Derivatives

- Aroyl Benzofuran Derivatives : These compounds showed improved cytotoxicity profiles compared to the parent Pd complex, suggesting that modifications can enhance biological activity .

- Hydroxamic Acid Conjugates : These derivatives exhibited dual inhibitory activity against histone deacetylases (HDACs), indicating potential for epigenetic modulation in cancer therapy .

Q & A

Q. What are the primary catalytic applications of Bis(triphenylphosphine)palladium(II) dichloride in organic synthesis?

this compound is widely used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Kumada couplings. Its efficacy stems from the labile nature of the triphenylphosphine ligands, which facilitate oxidative addition and transmetallation steps. For example, in Sonogashira coupling, it catalyzes the reaction between aryl halides and terminal alkynes in anhydrous THF with triethylamine as a base, achieving yields up to 97% under optimized conditions . It is also employed in hydrogenation, carbonylations, and C–C bond-forming reactions due to its stability in diverse solvent systems .

Q. How should researchers handle this compound to ensure safety and stability?

The compound is moisture-sensitive and must be stored in a cool, dry, well-ventilated area, away from oxidizers. Personal protective equipment (PPE), including gloves, lab coats, and eye protection, is mandatory. Avoid inhalation of dust and use engineering controls like fume hoods. Decomposition products include toxic gases (e.g., CO, HCl), necessitating careful disposal via chemical incineration .

Q. What solvent systems are compatible with this compound?

The catalyst is soluble in chlorinated solvents (e.g., dichloromethane) and polar aprotic solvents like THF. Solvent choice impacts reaction kinetics: THF enhances ligand dissociation, accelerating catalytic cycles, while DCM is preferred for air-sensitive reactions due to its low reactivity with palladium intermediates .

Advanced Research Questions

Q. What factors influence the catalytic efficiency of this compound in cross-coupling reactions?

Key factors include:

- Ligand Dynamics : Triphenylphosphine ligands dissociate to generate active Pd(0) species, but excessive dissociation can lead to catalyst deactivation.

- Solvent and Base : Polar solvents (e.g., THF) and weak bases (e.g., Et₃N) stabilize intermediates, while strong bases may precipitate palladium black.

- Oxygen Sensitivity : Trace oxygen can oxidize Pd(0) to inactive Pd(II), requiring inert atmospheres for reproducibility .

Q. How does this compound compare to N-heterocyclic carbene (NHC)-based palladium catalysts in C–S bond formation?

While this compound is effective in C–S couplings, NHC-based catalysts (e.g., Pd-PEPPSI-IPr) exhibit superior activity due to stronger σ-donor ligands, which stabilize Pd intermediates and reduce side reactions. However, the phosphine-based system is more cost-effective for large-scale syntheses .

Q. How can researchers address inconsistent yields in Suzuki-Miyaura couplings using this catalyst?

Common issues and solutions:

- Impurities : Ensure substrates are dry and degassed. Use freshly distilled solvents to avoid water/O₂.

- Catalyst Loading : Optimize between 1–5 mol%; excess Pd can lead to homocoupling byproducts.

- Temperature : Reactions often require heating (60–80°C) for aryl chlorides but proceed at RT for bromides/iodides .

Q. What are the decomposition products of this compound under thermal stress, and how do they impact reactions?

Thermal degradation (≥136°C) releases HCl, CO, and phosphorus oxides, which can quench bases, alter pH, and poison the catalyst. Use low-temperature reflux (e.g., THF at 66°C) and monitor reaction progress via TLC to mitigate decomposition .

Q. What experimental protocols are recommended for Sonogashira coupling using this catalyst?

Protocol :

Charge a flame-dried flask with aryl halide (1.0 equiv.), terminal alkyne (1.1 equiv.), catalyst (2 mol%), CuI (2.1 mol%), and anhydrous THF.

Add Et₃N (1.5 equiv.) under N₂.

Stir at RT for 1.5 hours.

Quench with H₂O, extract with EtOAc, dry (Na₂SO₄), and purify via silica chromatography.

Yields typically exceed 95% for diarylacetylenes .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.